

The 4-Ethoxyquinazoline Scaffold: A Technical Guide for Fragment-Based Drug Discovery

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Compound of Interest		
Compound Name:	4-Ethoxyquinazoline	
Cat. No.:	B1667964	Get Quote

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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior drug-like properties compared to traditional high-throughput screening (HTS) approaches. The quinazoline core is a well-established pharmacophore, particularly in the realm of kinase inhibition, with several approved drugs targeting key signaling pathways in cancer. This technical guide focuses on the **4-ethoxyquinazoline** scaffold as a promising starting point for FBDD campaigns, providing a comprehensive overview of its synthesis, screening, and potential for development into potent therapeutics. While specific quantitative data for **4-ethoxyquinazoline** fragments is emerging, this guide consolidates available information on closely related 4-alkoxyquinazoline analogs to inform the design and execution of FBDD projects.

The 4-Ethoxyquinazoline Scaffold: A Privileged Core

The quinazoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The 4-anilinoquinazoline scaffold, in particular, has proven to be a highly effective ATP-competitive inhibitor of numerous protein kinases. The ethoxy group at the 4-position can serve as a key interaction point within the ATP-binding pocket of kinases and provides a vector for further chemical elaboration in fragment-to-lead optimization.



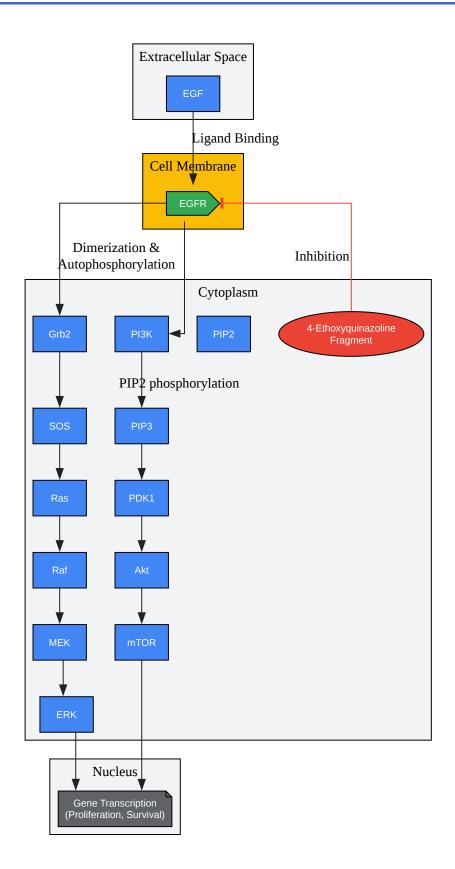
Targeting Key Signaling Pathways

Quinazoline derivatives are renowned for their inhibitory activity against receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The two primary signaling pathways targeted by this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

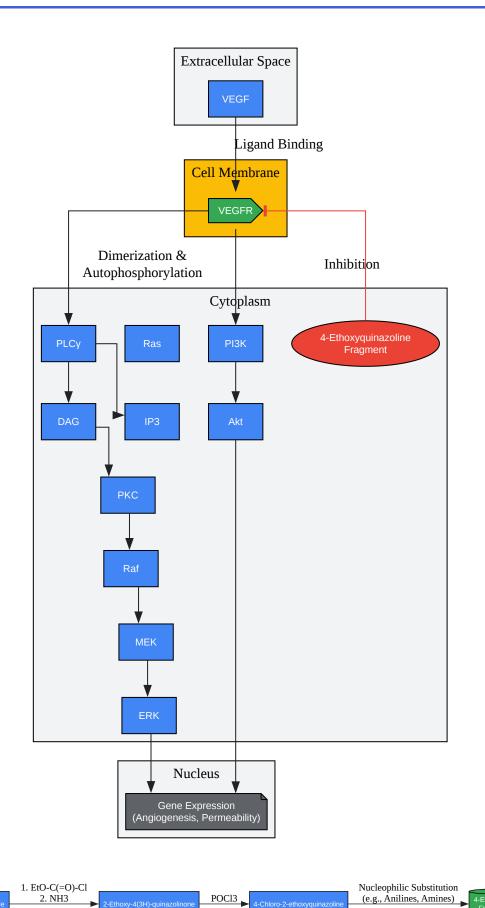
EGFR Signaling Pathway

The EGFR signaling cascade is a critical regulator of cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazolines competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade.

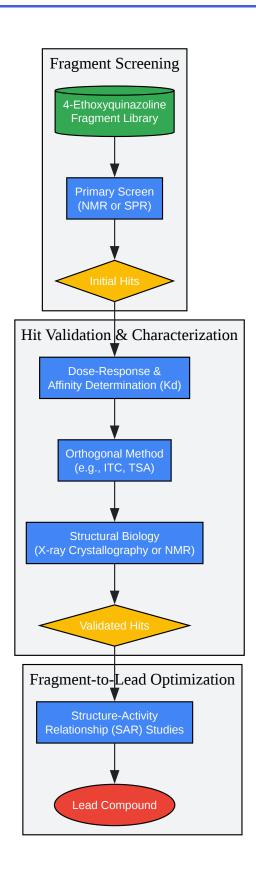












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